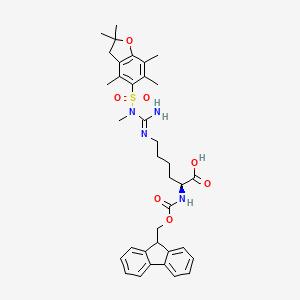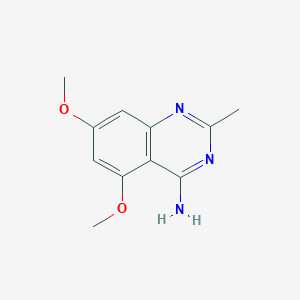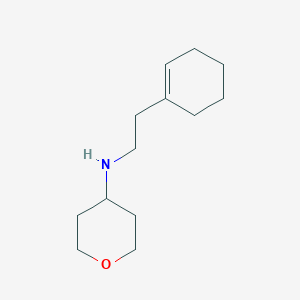
n-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2h-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a tetrahydropyran ring with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a series of reactions, such as alkylation or acylation, using appropriate reagents and catalysts.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving suitable precursors and conditions.
Introduction of the Amine Group: The amine group is introduced through amination reactions, often using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and hydrocarbons.
Substitution Products: Halogenated derivatives, alkylated and acylated compounds.
Aplicaciones Científicas De Investigación
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine can be compared with other similar compounds, such as:
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar cyclohexene and ethyl structure but differs in the presence of a methoxyphenyl group instead of a tetrahydropyran ring.
2-(1-Cyclohexenyl)ethylamine: This compound shares the cyclohexene and ethyl structure but lacks the tetrahydropyran ring and amine group.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C13H23NO |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C13H23NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h4,13-14H,1-3,5-11H2 |
Clave InChI |
HABJPQMDJNTNTC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


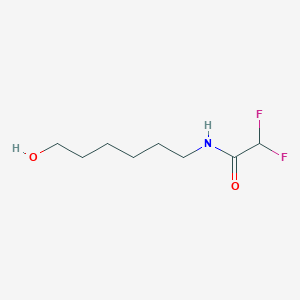
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
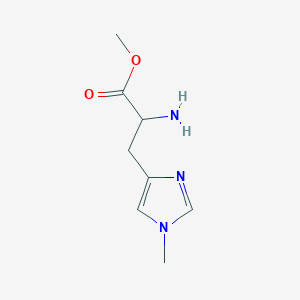
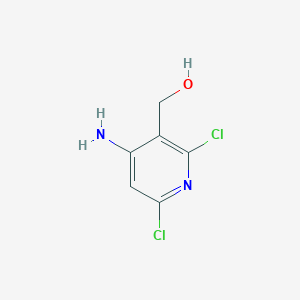
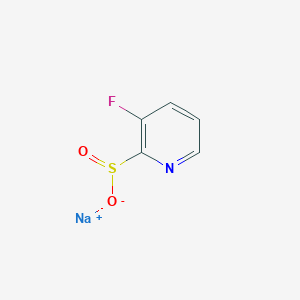

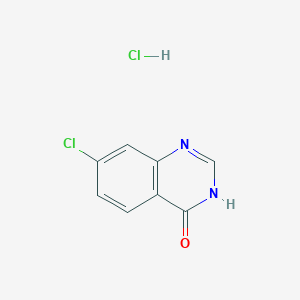
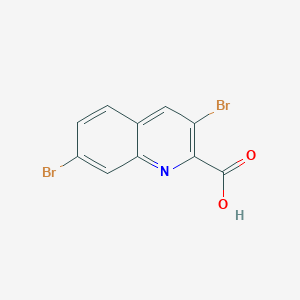
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
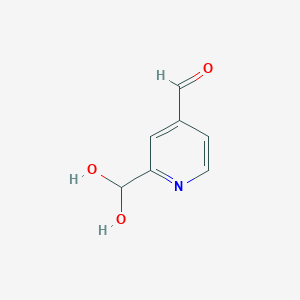
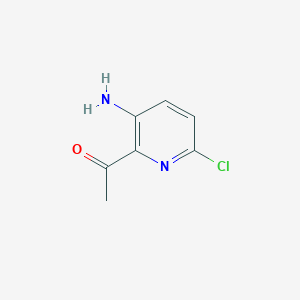
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
